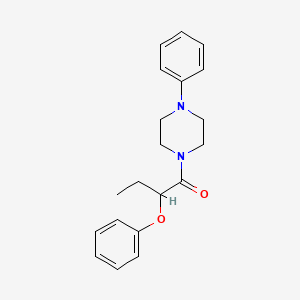
1-(2-phenoxybutanoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenoxybutanoyl)-4-phenylpiperazine, commonly known as PBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PBPP is a piperazine derivative that exhibits unique biochemical and physiological properties, making it an ideal candidate for several research studies.
Mécanisme D'action
The mechanism of action of PBPP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. PBPP has been shown to modulate the activity of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation. PBPP also exhibits affinity for sigma receptors, which are known to play a role in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects
PBPP has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. PBPP has also been shown to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases. Furthermore, PBPP has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PBPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of purity. Furthermore, PBPP is stable under various conditions and can be stored for extended periods. However, PBPP has some limitations for lab experiments. It exhibits poor solubility in water, which can make it difficult to administer in vivo. Additionally, PBPP has not been extensively studied in humans, and its safety profile is not fully understood.
Orientations Futures
PBPP has several potential future directions for scientific research. It can be further investigated for its potential use as a drug candidate for the treatment of various diseases such as depression, anxiety, and neurodegenerative diseases. PBPP can also be studied for its potential use as an anti-cancer agent. Furthermore, PBPP can be investigated for its mechanism of action and its effects on various neurotransmitter systems in the brain. Finally, PBPP can be studied for its safety profile in humans, which can pave the way for its clinical development.
Méthodes De Synthèse
The synthesis of PBPP involves the reaction between 1-(2-phenoxybutanoyl) piperazine and phenyl magnesium bromide. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification and recrystallization. The yield of the reaction is approximately 70%, and the purity of the product is determined using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
PBPP has shown promising results in several scientific research studies. It has been used as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. PBPP has also been studied for its potential use as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, PBPP has been investigated for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(24-18-11-7-4-8-12-18)20(23)22-15-13-21(14-16-22)17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZCAJPVWFWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939710.png)
![5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4939716.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4939721.png)
![3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)
![1,1'-(carbonyldi-4,1-phenylene)bis[2-(4-phenoxyphenyl)-1,2-ethanedione]](/img/structure/B4939734.png)

![(3'R*,4'R*)-1'-[(6-ethyl-2-methyl-4-quinolinyl)carbonyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4939751.png)
